N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine
Description
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine is a substituted acetamidine derivative characterized by a hydroxylamine (-NHOH) group and a heavily methylated aromatic ring (2,3,5,6-tetramethylphenyl). The compound’s structure combines electron-donating methyl groups with the amidine functional group, which is known for its ability to engage in hydrogen bonding and coordination chemistry.
Properties
CAS No. |
885952-86-3 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N'-hydroxy-2-(2,3,5,6-tetramethylphenyl)ethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-7-5-8(2)10(4)11(9(7)3)6-12(13)14-15/h5,15H,6H2,1-4H3,(H2,13,14) |
InChI Key |
GDQMKKDIILVBDI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)C/C(=N\O)/N)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC(=NO)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine typically involves the reaction of 2,3,5,6-tetramethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with acetic anhydride to yield the desired acetamidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamidine moiety can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamidine moiety may interact with nucleophilic sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted acetamidines and acetamides. Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity: The tetramethylphenyl group in the target compound enhances steric hindrance and lipophilicity compared to diethyl or methoxy-substituted analogs like alachlor. This could reduce bioavailability but improve stability in non-polar environments .
Electronic Structure :
- Density-functional theory (DFT) studies on similar amidines suggest that methyl groups increase electron density on the aromatic ring, stabilizing the amidine moiety through resonance . This effect is likely amplified in the tetramethylphenyl derivative.
- In contrast, chloroacetamides (e.g., alachlor) exhibit electrophilic reactivity due to the electron-withdrawing chlorine atom, enabling nucleophilic attack in biological systems .
Applications :
- Agrochemicals : Chloroacetamides (e.g., alachlor) are herbicidal due to their inhibition of very-long-chain fatty acid (VLCFA) elongation. The target compound’s amidine group may confer different modes of action, possibly interacting with enzyme active sites via hydrogen bonding .
- Pharmaceuticals : Hydroxyamidines are under investigation for antimicrobial and anticancer properties. For example, fluorinated analogs like ZK011 show promise in early-stage drug discovery .
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